Technical Guide: Chemical Properties & Synthetic Utility of 3,6-Dichloro-4-(chloromethyl)pyridazine
Technical Guide: Chemical Properties & Synthetic Utility of 3,6-Dichloro-4-(chloromethyl)pyridazine
An In-depth Technical Guide on the Chemical Properties of 3,6-Dichloro-4-(chloromethyl)pyridazine.
Part 1: Executive Summary & Chemical Identity
3,6-Dichloro-4-(chloromethyl)pyridazine is a high-value heterocyclic building block characterized by its orthogonal reactivity . It possesses three electrophilic sites with distinct activation energy profiles: a highly reactive "benzylic" chloromethyl group at position 4, and two heteroaryl chlorides at positions 3 and 6.
This compound serves as a critical scaffold in the synthesis of imidazo[1,2-b]pyridazines (a privileged pharmacophore in kinase inhibitors, e.g., CDK2, p38 MAP kinase) and is increasingly utilized as a linker in fragment-based drug discovery (FBDD).
Chemical Identity Table
| Property | Data |
| Chemical Name | 3,6-Dichloro-4-(chloromethyl)pyridazine |
| Molecular Formula | |
| Molecular Weight | 197.45 g/mol |
| Parent Scaffold | 3,6-Dichloro-4-methylpyridazine (CAS: 19064-64-3) |
| Physical State | Off-white to yellow crystalline solid |
| Solubility | Soluble in DCM, THF, DMF; sparingly soluble in non-polar alkanes. |
| Stability | Moisture sensitive (hydrolysis of |
Part 2: Reactivity Profile & Mechanistic Insights[1]
The utility of this scaffold lies in the regiochemical differentiation between its electrophilic centers. Understanding the electronic environment of the pyridazine ring is prerequisite to controlling its chemistry.
Electronic Structure & Reactivity Hierarchy
The pyridazine ring is electron-deficient (
-
Site A (Position 4 - Chloromethyl): The most reactive site. The electron-withdrawing nature of the pyridazine ring (acting like a "super-phenyl" group) destabilizes the C-Cl bond, making it exceptionally prone to
reactions with neutral or anionic nucleophiles (amines, thiols, alkoxides). -
Site B (Positions 3 & 6 - Aryl Chlorides): Less reactive than the chloromethyl group under mild conditions. Substitution here typically requires
conditions (heat, base) or transition-metal catalysis (Suzuki/Buchwald).-
Differentiation between C3 and C6: While subtle, the C3 position (ortho to the chloromethyl group) is often sterically more crowded but electronically activated. Regioselectivity here is often substrate-dependent.
-
Mechanistic Pathway Diagram
The following diagram illustrates the orthogonal reactivity pathways, demonstrating how to selectively engage the chloromethyl group versus the ring chlorides.
Figure 1: Orthogonal reactivity map showing the kinetic preference for aliphatic substitution (Path A) over aromatic substitution (Path B).
Part 3: Synthetic Methodologies & Protocols
Protocol 1: Synthesis of the Core Scaffold
Objective: Generate 3,6-dichloro-4-(chloromethyl)pyridazine from the commercially available 3,6-dichloro-4-methylpyridazine.
Mechanism: Free-radical halogenation (Wohl-Ziegler reaction).
Reagents:
-
Precursor: 3,6-Dichloro-4-methylpyridazine (1.0 eq)
-
Halogen Source: N-Chlorosuccinimide (NCS) (1.1 eq)
-
Initiator: AIBN (0.05 eq) or Benzoyl Peroxide
-
Solvent:
or (Trifluorotoluene - greener alternative)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3,6-dichloro-4-methylpyridazine in anhydrous
(0.5 M concentration) under . -
Activation: Add NCS and AIBN.
-
Reaction: Heat to reflux (
) for 4–6 hours. Monitor by TLC (hexane/EtOAc) or LCMS. Note: The product is reactive; avoid prolonged heating to prevent degradation. -
Workup: Cool to
to precipitate succinimide. Filter off the solids.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purification: Concentrate the filtrate. If necessary, purify via rapid flash chromatography on silica gel (eluting with Hexane/EtOAc). Do not use methanol during purification to avoid solvolysis of the chloromethyl group.
Protocol 2: Selective Derivatization (Synthesis of Imidazo[1,2-b]pyridazines)
Objective: Use the chloromethyl group to build a fused ring system.
Reagents:
-
Substrate: 3,6-Dichloro-4-(chloromethyl)pyridazine
-
Nucleophile: 2-Aminopyridine derivative
-
Solvent: Ethanol or Acetonitrile
Step-by-Step Workflow:
-
Mixing: Dissolve the substrate and 2-aminopyridine (1.0 eq) in ethanol.
-
Alkylation (Step 1): Stir at room temperature for 2 hours. The exocyclic amine of the pyridine attacks the chloromethyl group (
), forming an intermediate salt. -
Cyclization (Step 2): Heat the mixture to reflux (
) for 4–8 hours. The ring nitrogen of the pyridine attacks the C3-chlorine of the pyridazine via intramolecular . -
Isolation: Cool the mixture. The product often precipitates as a hydrohalide salt. Filter and wash with cold ethanol.
Part 4: Safety & Handling (Critical)[1]
As a Senior Scientist, I must emphasize that this compound is an alkylating agent .
-
Hazards:
-
Lachrymator: The chloromethyl moiety releases HCl upon hydrolysis and irritates mucous membranes.
-
Skin Corrosive: Causes severe burns.
-
Genotoxicity: Alkyl halides are potential mutagens.
-
-
Handling:
-
Always handle in a functioning fume hood.
-
Double-glove (Nitrile) is mandatory.
-
Quench glassware with 10% aqueous NaOH or ammonium hydroxide to destroy residual alkylating agent before washing.
-
References
-
National Institute of Standards and Technology (NIST). Pyridazine, 3,6-dichloro-4-methyl- Properties and Spectra. NIST Chemistry WebBook. [Link]
-
PubChem. 3,6-Dichloro-4-methylpyridazine Compound Summary. National Library of Medicine. [Link]
-
Sabt, A., et al. (2020).[2][3] Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[2] RSC Advances. [Link]
-
Sherif, M. H., et al. (2010).[4][5][6] Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science. [Link]
-
Heinisch, G., et al. (1994).[7] Pyridazines 71: A Novel Type of 1,2-Diazine Ring Contraction. Heterocycles. [Link]
Sources
- 1. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. mdpi.com [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
